Hnmpa-(AM)3

描述

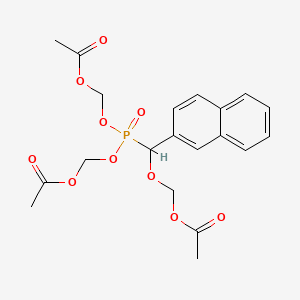

羟基-2-萘甲基膦酸三乙酰氧基甲酯,通常称为HNMPA-(AM)3,是羟基-2-萘甲基膦酸的细胞可渗透类似物。该化合物主要因其作为胰岛素受体酪氨酸激酶抑制剂的作用而闻名。 它被广泛用于科学研究中以研究胰岛素信号通路和相关的代谢过程 .

准备方法

合成路线和反应条件

羟基-2-萘甲基膦酸三乙酰氧基甲酯通过多步法合成。合成从制备羟基-2-萘甲基膦酸开始,然后用乙酰氧基甲基酯化,得到最终产物。 反应条件通常涉及使用有机溶剂,如二甲基亚砜或乙醇,并且反应在受控温度下进行,以确保高产率和纯度 .

工业生产方法

在工业环境中,羟基-2-萘甲基膦酸三乙酰氧基甲酯的生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统来优化反应条件并提高效率。 最终产品使用重结晶或色谱等技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

羟基-2-萘甲基膦酸三乙酰氧基甲酯经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的膦酸衍生物。

还原: 还原反应可以将酯基转化回羟基。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像氢化铝锂这样的还原剂,以及用于取代反应的亲核试剂。 反应通常在受控温度下进行,并在催化剂存在下进行,以提高反应速率 .

主要产物

科学研究应用

2.1. Cell Signaling Studies

HNMPA-(AM)3 has been utilized to investigate insulin receptor-mediated signaling pathways. For instance, studies have shown that treatment with this compound blocked the formation of Rab5-positive endosomes during insulin receptor activation, indicating its role in endosomal trafficking and cellular responses to insulin .

2.2. Cancer Research

The compound has also been explored for its potential in cancer research. This compound has demonstrated the ability to inhibit insulin-induced migration and invasion of cancer cells, suggesting a possible application in anti-cancer therapies .

3.1. Inhibition of Adipocyte Differentiation

A study investigated the effects of this compound on adipocyte differentiation. The results indicated that this inhibitor disrupted differentiation processes by affecting key signaling pathways associated with insulin action . The study utilized a time-course analysis to demonstrate how this compound influences phosphorylation events critical for adipocyte maturation.

3.2. Neurotrophic Effects

Another significant application of this compound was observed in neurobiology, where it was used to study the neuritogenic effects of compounds like Amarogentin on PC12 cells. The inhibition of the insulin receptor by this compound allowed researchers to delineate the role of insulin signaling in neurite outgrowth and neuronal differentiation .

Data Tables

作用机制

羟基-2-萘甲基膦酸三乙酰氧基甲酯通过抑制胰岛素受体酪氨酸激酶发挥作用。一旦进入细胞,该化合物被细胞溶质酯酶转化为其活性形式。活性形式然后与胰岛素受体结合,阻止其在酪氨酸残基上的自磷酸化。 这种抑制破坏了下游信号通路,从而影响葡萄糖代谢和其他胰岛素介导的过程 .

相似化合物的比较

类似化合物

羟基-2-萘甲基膦酸: 羟基-2-萘甲基膦酸三乙酰氧基甲酯的母体化合物。

羟基-2-萘甲基膦酸三乙酰氧基甲酯类似物: 其他具有类似结构和功能的类似物

独特性

羟基-2-萘甲基膦酸三乙酰氧基甲酯的独特性在于其高细胞渗透性和对胰岛素受体酪氨酸激酶的选择性抑制。 这使其成为在体外和体内模型中研究胰岛素信号传导和相关代谢过程的宝贵工具 .

生物活性

HNMPA-(AM)₃ (Hydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester) is a cell-permeable analog of HNMPA, which is recognized for its role as an insulin receptor tyrosine kinase inhibitor. This compound has garnered attention in various research studies due to its significant biological activities, particularly in the context of insulin signaling pathways and receptor interactions.

- CAS Number : 120944-03-8

- Empirical Formula : C₂₀H₂₃O₁₀P

- Molecular Weight : 438.36 g/mol

- Cell Permeability : Yes, it is designed to penetrate cell membranes and release the active compound through cytosolic esterases .

HNMPA-(AM)₃ functions primarily as an inhibitor of the insulin receptor tyrosine kinase. It blocks the formation of Rab5-positive endosomes, crucial for insulin signaling and glucose uptake. The inhibition of Rab5 activation occurs upon insulin stimulation, indicating that HNMPA-(AM)₃ disrupts normal endosomal fusion processes critical for effective insulin signaling .

Biological Activity Overview

The biological activity of HNMPA-(AM)₃ can be summarized through its effects on various cellular processes:

- Insulin Signaling Inhibition : HNMPA-(AM)₃ inhibits insulin receptor-mediated activation of Rab5, impacting glucose metabolism in adipocytes. The IC₅₀ values are reported at 100 µM for insulin receptor tyrosine kinase and 10 µM for glucose oxidation in isolated rat adipocytes .

- Endosomal Dynamics : The compound prevents the co-localization of Rab5 with the insulin receptor, which is essential for endosomal trafficking and subsequent signaling cascades .

Case Studies and Research Findings

Several studies have explored the biological implications of HNMPA-(AM)₃:

- Endosomal Fusion Studies :

- Glucose Metabolism Impact :

- Comparative Analysis with Other Inhibitors :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 120944-03-8 |

| Molecular Weight | 438.36 g/mol |

| Primary Target | Insulin Receptor Tyrosine Kinase |

| IC₅₀ (Insulin Receptor) | 100 µM |

| IC₅₀ (Glucose Oxidation) | 10 µM |

| Cell Permeable | Yes |

属性

IUPAC Name |

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODAZKXEREJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017621 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-03-8 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。